Talastine Hydrochloride

描述

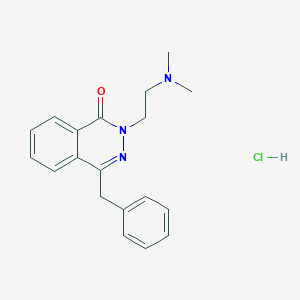

Structure

3D Structure of Parent

属性

CAS 编号 |

16188-76-4 |

|---|---|

分子式 |

C19H22ClN3O |

分子量 |

343.8 g/mol |

IUPAC 名称 |

4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one;hydrochloride |

InChI |

InChI=1S/C19H21N3O.ClH/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |

InChI 键 |

PZSBWKCWXLBRCY-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3.Cl |

其他CAS编号 |

16188-76-4 |

相关CAS编号 |

16188-61-7 (Parent) |

同义词 |

4-benzyl-2-(2-dimethylaminoethyl)phthalazin-1-(2H)-one Aganon Ahanon HL 2186 talastine talastine monohydrochloride |

产品来源 |

United States |

Foundational & Exploratory

The Genesis of an Antihistamine: A Technical History of Talastine Hydrochloride's Discovery and Synthesis

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Talastine Hydrochloride, a first-generation antihistamine. Designed for researchers, scientists, and professionals in drug development, this document details the historical context of its creation, the evolution of its chemical synthesis, and its mechanism of action. All quantitative data has been compiled into structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows.

Discovery and Historical Context

Talastine, chemically known as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one, emerged from the post-war chemical and pharmaceutical research landscape of East Germany. The invention was attributed to VEB Deutsches Hydrierwerk Rodleben , a state-owned enterprise with a history in chemical manufacturing.

The foundational work on Talastine is documented in German patent DE1046625 , filed on August 2, 1957 , and the corresponding US patent US3017411 , filed on July 29, 1958. The inventors listed on the US patent are Guenther Engelbrecht, Hans-georg Muecke, and Martin Schenck . This period marked a significant era in the development of antihistamines, with a focus on synthesizing novel heterocyclic compounds to antagonize the effects of histamine (B1213489) in allergic reactions. Talastine, a phthalazinone derivative, represented a notable chemical scaffold explored for its therapeutic potential.

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a first-generation H1 antihistamine. Its therapeutic effects are primarily achieved by acting as an inverse agonist at the histamine H1 receptor. In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active conformation, initiating a signaling cascade. Talastine, by binding to the receptor, stabilizes the inactive conformation, thereby reducing the baseline activity of the receptor and competitively inhibiting the binding of histamine.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq alpha subunit. This initiates the phospholipase C (PLC) signaling pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of an allergic response, such as smooth muscle contraction and increased vascular permeability. This compound effectively blocks these downstream effects by preventing the initial activation of the H1 receptor by histamine.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the phthalazinone core, followed by N-alkylation to introduce the dimethylaminoethyl side chain.

Synthesis of 4-Benzyl-2H-phthalazin-1-one (Intermediate)

The key intermediate, 4-benzyl-2H-phthalazin-1-one, is synthesized via the condensation of 2-(phenylacetyl)benzoic acid with hydrazine (B178648) hydrate (B1144303).

Synthesis of this compound

The final step involves the N-alkylation of 4-benzyl-2H-phthalazin-1-one with 2-dimethylaminoethyl chloride. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Experimental Protocols

The following protocols are based on the procedures outlined in the original patent literature.

Preparation of 4-Benzyl-2H-phthalazin-1-one

Reactants:

-

2-(Phenylacetyl)benzoic acid

-

Hydrazine hydrate (85%)

-

Ethylene (B1197577) glycol

Procedure:

-

A mixture of 24 g of 2-(phenylacetyl)benzoic acid and 6 g of 85% hydrazine hydrate in 50 ml of ethylene glycol is prepared.

-

The mixture is heated to boiling, and water is distilled off until the temperature of the reaction mixture reaches 195°C.

-

The solution is maintained at this temperature for 2 hours.

-

After cooling, the separated crystalline product is filtered off by suction, washed with alcohol, and dried.

Quantitative Data:

| Parameter | Value |

| Yield | 22 g (93% of theoretical) |

| Melting Point | 189-190°C |

Preparation of 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one Hydrochloride (this compound)

Reactants:

-

4-Benzyl-2H-phthalazin-1-one

-

Sodium ethoxide

-

2-Dimethylaminoethyl chloride

-

Alcoholic Hydrochloric Acid

Procedure:

-

23.6 g of 4-benzyl-2H-phthalazin-1-one is dissolved in a solution of 2.3 g of sodium in 100 ml of absolute alcohol.

-

The alcohol is distilled off in a vacuum.

-

The residue is dissolved in 100 ml of absolute toluene.

-

11 g of 2-dimethylaminoethyl chloride is added to the solution.

-

The mixture is heated for 3 hours on a steam bath.

-

After cooling, the precipitated sodium chloride is filtered off.

-

The toluene is distilled off from the filtrate in a vacuum.

-

The residual oily base is dissolved in a small amount of alcohol.

-

The hydrochloride is precipitated by the addition of alcoholic hydrochloric acid.

-

The product is recrystallized from alcohol.

Quantitative Data:

| Parameter | Value |

| Yield | 28 g (81% of theoretical) |

| Melting Point | 227-229°C |

Conclusion

This compound stands as a significant milestone in the historical development of antihistamines. Its discovery by researchers at VEB Deutsches Hydrierwerk Rodleben in the late 1950s provided a novel phthalazinone-based scaffold for H1 receptor antagonism. The synthesis, a straightforward and efficient two-step process, has been well-documented and remains a classic example of heterocyclic drug synthesis. Understanding the history and synthesis of foundational molecules like Talastine provides valuable insights for contemporary drug discovery and development efforts.

Preliminary Pharmacokinetic Profile of Talastine Hydrochloride: An In-depth Technical Guide

Disclaimer: Publicly available, detailed pharmacokinetic data for Talastine Hydrochloride is limited. This guide provides a preliminary overview based on the established characteristics of first-generation H1 antihistamines, the class to which Talastine belongs. The information presented herein is intended for research, scientific, and drug development professionals and should be supplemented with specific experimental data for this compound as it becomes available.

Introduction

This compound is a first-generation H1 antihistamine utilized for the management of allergic conditions. As with other compounds in its class, its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is critical for optimizing dosing regimens, predicting potential drug interactions, and ensuring patient safety. This document synthesizes the expected pharmacokinetic properties of this compound, drawing parallels from well-characterized first-generation antihistamines, and outlines standard experimental protocols for its definitive investigation.

General Pharmacokinetic Properties of First-Generation Antihistamines

First-generation H1 antihistamines are typically characterized by good oral absorption and wide distribution throughout the body, including the ability to cross the blood-brain barrier, which contributes to their sedative effects.[1][2] Metabolism is primarily hepatic, and excretion occurs mainly through the kidneys in the form of metabolites.[1]

Data Presentation

Due to the absence of specific data for this compound, the following table summarizes the pharmacokinetic parameters for Diphenhydramine, a representative first-generation antihistamine, from a study in rats. These values provide a potential reference range for preclinical studies of Talastine.

| Pharmacokinetic Parameter | Value (for Diphenhydramine in Rats) | Reference |

| Bioavailability (Oral) | 40-60% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | [3] |

| Elimination Half-Life (t1/2) | 2.4 to 9.3 hours (in healthy adults) | [3] |

| Volume of Distribution (Vd) | 3.3 - 6.8 L/kg | [2] |

| Protein Binding | 98-99% | [3] |

| Metabolism | Hepatic (via Cytochrome P450 enzymes CYP2D6, CYP1A2, CYP2C9, and CYP2C19) | [3] |

| Excretion | Primarily Urine (as metabolites) | [1] |

Experimental Protocols

A thorough investigation of this compound's pharmacokinetics would necessitate preclinical studies, typically in an animal model such as rats, followed by clinical trials in humans.

Preclinical Pharmacokinetic Study in Rats (Oral Administration)

This protocol outlines a standard approach for determining the pharmacokinetic profile of an oral formulation of this compound in rats.[4][5][6]

3.1.1. Animal Model and Housing

-

Species: Sprague-Dawley rats.

-

Housing: Animals should be housed in controlled conditions with a 12-hour light-dark cycle and access to standard chow and water ad libitum.

-

Acclimatization: A minimum of a one-week acclimatization period is recommended before the study.

3.1.2. Dosing

-

Fasting: Rats should be fasted overnight (approximately 12 hours) prior to dosing, with continued access to water.[6]

-

Formulation: this compound should be dissolved or suspended in a suitable vehicle.

-

Administration: The formulation is administered via oral gavage at a predetermined dose.[4]

3.1.3. Blood Sampling

-

Route: Blood samples are collected via the tail vein or another appropriate site.[6]

-

Time Points: A typical sampling schedule would include a pre-dose sample (0 hours) and post-dose samples at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[4]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Method: HPLC-MS/MS for Quantification in Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[7][8]

3.2.1. Sample Preparation

-

Protein Precipitation or Liquid-Liquid Extraction: Plasma samples are treated to remove proteins and other interfering substances. Liquid-liquid extraction is a common method for antihistamines.[7]

-

Internal Standard: A suitable internal standard is added to the plasma samples before extraction to account for variability in the extraction process and instrument response.

3.2.2. Chromatographic and Mass Spectrometric Conditions

-

HPLC Column: A reverse-phase C18 column is typically used.[8]

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is common.[7]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[7]

Mandatory Visualizations

Signaling Pathway

The primary pharmacological action of this compound is the blockade of the histamine (B1213489) H1 receptor. The binding of histamine to this receptor activates a Gq protein, initiating a signaling cascade that leads to the classic allergic response. Antihistamines like Talastine act as inverse agonists, stabilizing the inactive state of the receptor and preventing this cascade.

Experimental Workflow

The following diagram illustrates the logical flow of a preclinical pharmacokinetic study.

References

- 1. Diphenhydramine HCL – Rat Guide [ratguide.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Primary Biological Targets and Pathways of Talastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Biological Target: The Histamine (B1213489) H1 Receptor

Talastine hydrochloride's principal biological target is the Histamine H1 receptor (H1R) , a member of the rhodopsin-like G protein-coupled receptor (GPCR) superfamily.[1][2] As an antagonist, Talastine binds to the H1 receptor, but it does not activate it. Instead, it competitively blocks the binding of endogenous histamine, thereby preventing the initiation of downstream signaling cascades that lead to allergic and inflammatory responses.[3][4]

Molecular Signaling Pathways

The antagonism of the H1 receptor by this compound modulates two primary signaling pathways: the Gq/11-PLC-IP3/DAG pathway and the NF-κB signaling pathway.

The Gq/11 - Phospholipase C - IP3/DAG Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by histamine, the following cascade is initiated:

-

G Protein Activation: The activated H1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

By blocking the initial binding of histamine, this compound prevents this entire cascade, leading to a reduction in intracellular calcium levels and PKC activation. This ultimately mitigates the physiological responses associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability.

The NF-κB Signaling Pathway

The activation of the H1 receptor can also lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.

-

PKC-dependent Activation: The activation of PKC, as described in the Gq/11 pathway, can lead to the phosphorylation and subsequent degradation of IκB (inhibitor of NF-κB).

-

NF-κB Translocation: The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

By inhibiting the H1 receptor-mediated activation of PKC, this compound can attenuate the downstream activation of NF-κB, thereby contributing to its anti-inflammatory effects.

Quantitative Data

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| Mepyramine | Histamine H1 | 1.0 - 10 |

| Diphenhydramine | Histamine H1 | 10 - 50 |

| Cetirizine | Histamine H1 | 2 - 10 |

| Loratadine | Histamine H1 | 5 - 20 |

| Talastine | Histamine H1 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize H1 receptor antagonists.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the H1 receptor and its displacement by a test compound like Talastine.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine.

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: Incubate cell membranes with a fixed concentration of [³H]-Mepyramine and varying concentrations of this compound in the assay buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Talastine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

In-Silico Modeling of Talastine Hydrochloride and H1 Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of the interaction between Talastine Hydrochloride, a first-generation antihistamine, and the human Histamine (B1213489) H1 receptor (H1R), a G-protein coupled receptor (GPCR) critically involved in allergic responses. This document outlines the theoretical framework, experimental protocols for computational modeling, and data interpretation. The core of this guide focuses on molecular docking and molecular dynamics simulations to predict the binding mode, affinity, and dynamic behavior of this compound within the H1R binding pocket. Furthermore, this guide details the downstream signaling pathway of the H1 receptor and provides a logical workflow for a typical in-silico drug-receptor interaction study. All quantitative data from cited and analogous studies are summarized for comparative analysis. The methodologies are presented to be readily adaptable for similar in-silico investigations of small molecule interactions with GPCRs.

Introduction to this compound and the H1 Receptor

Talastine is an antihistamine used in the management of allergic conditions.[1] It functions as an antagonist or inverse agonist at the histamine H1 receptor, thereby mitigating the effects of histamine released during an allergic reaction. The H1 receptor is a rhodopsin-like GPCR expressed in various tissues, including smooth muscles, vascular endothelial cells, and the central nervous system.[2] Upon activation by histamine, the H1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein.[2] This initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological manifestations of an allergic response, such as vasodilation, increased vascular permeability, and bronchoconstriction.[3][4]

In-silico modeling has emerged as a powerful tool in drug discovery and development, offering insights into drug-receptor interactions at an atomic level.[5] Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding conformation of a ligand, estimate its binding affinity, and elucidate the dynamic nature of the ligand-receptor complex.[6][7] This guide focuses on the application of these methods to understand the interaction between this compound and the H1 receptor.

H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.

In-Silico Modeling Workflow

The process of modeling the interaction between a small molecule and its receptor target follows a structured workflow. This workflow, depicted below, ensures a systematic and reproducible investigation.

Experimental Protocols

Homology Modeling of the Human H1 Receptor

As the crystal structure of the H1 receptor may not always be available in the desired conformation (e.g., bound to a specific ligand), homology modeling can be employed to generate a 3D model.

Protocol:

-

Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB) using a BLAST search against the human H1 receptor amino acid sequence. The bovine rhodopsin structure has historically been used as a template for GPCR modeling.[8][9]

-

Sequence Alignment: Perform a sequence alignment of the target (human H1 receptor) and template sequences.

-

Model Building: Utilize a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the H1 receptor based on the sequence alignment and the template structure.[10]

-

Model Refinement and Validation: Refine the generated model to correct any steric clashes and optimize the geometry. Validate the quality of the model using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D (to assess the compatibility of the 3D model with its own amino acid sequence).

Ligand Preparation

The 3D structure of this compound needs to be prepared for docking.

Protocol:

-

2D to 3D Conversion: Obtain the 2D structure of Talastine and convert it to a 3D structure using a molecular editor (e.g., ChemDraw, MarvinSketch).

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Assign partial charges to the atoms of the ligand, which is crucial for accurate docking calculations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Receptor and Ligand Input: Load the prepared H1 receptor model and the this compound structure into the docking software (e.g., AutoDock, Glide, GOLD).[11]

-

Binding Site Definition: Define the binding site on the receptor. This can be done by identifying the pocket where the endogenous ligand (histamine) binds or by using blind docking to search the entire receptor surface. For the H1 receptor, the orthosteric binding site is located within the transmembrane helices.[11]

-

Docking Simulation: Run the docking algorithm to generate a series of possible binding poses of this compound in the H1 receptor's binding site.

-

Scoring and Pose Selection: The docking program will score the generated poses based on a scoring function that estimates the binding affinity. The pose with the best score is typically selected for further analysis.

Molecular Dynamics Simulation

MD simulations provide insights into the dynamic behavior of the Talastine-H1R complex over time.

Protocol:

-

System Setup: Place the best-docked complex into a simulated biological environment, typically a lipid bilayer (for membrane proteins) solvated with water and ions to mimic physiological conditions.

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: Run the production MD simulation for a significant period (nanoseconds to microseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to understand the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of different regions of the protein (Root Mean Square Fluctuation - RMSF), and the specific interactions (e.g., hydrogen bonds) between Talastine and the H1 receptor over time.

Quantitative Data

| Antihistamine | H1 Receptor Binding Affinity (Ki) [nM] | Reference |

| Mepyramine | 2.29 | [12] |

| Desloratadine | ~1 | [13] |

| Cetirizine | ~3 | [13] |

| Loratadine | ~5 | [13] |

| Fexofenadine | ~10 | [13] |

| Emedastine | 1.3 | [14] |

| Olopatadine (B1677272) | - (pD₂': 7.5) | [15] |

Note: The binding affinity of Olopatadine is presented as pD₂', which is a measure of antagonist potency.

Predicted Interactions and Interpretation

Based on studies of other H1 antagonists, the interaction of this compound with the H1 receptor is expected to involve key amino acid residues within the transmembrane domain. A crucial interaction for many aminergic GPCR ligands is a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3), which is Asp107 in the H1 receptor.[7] Additionally, aromatic residues in the binding pocket are likely to form pi-pi stacking or hydrophobic interactions with the aromatic rings of Talastine.

The results from molecular docking and MD simulations would provide a detailed map of these interactions, including:

-

Hydrogen bonds: Identifying specific donor-acceptor pairs between Talastine and the receptor.

-

Hydrophobic interactions: Highlighting non-polar contacts that contribute to binding.

-

Ionic interactions: Confirming the salt bridge with key charged residues.

Analysis of the MD simulation trajectory would further reveal the stability of these interactions over time and any conformational changes in the receptor induced by ligand binding.

Conclusion

This technical guide provides a framework for the in-silico investigation of the interaction between this compound and the H1 receptor. By following the outlined workflow and experimental protocols, researchers can gain valuable insights into the molecular basis of this interaction. The predictive power of molecular docking and MD simulations can guide further experimental studies, aid in the design of novel H1 antagonists with improved affinity and selectivity, and contribute to a deeper understanding of the pharmacology of antihistamines. While this guide focuses on Talastine, the principles and methodologies are broadly applicable to the study of other ligand-GPCR interactions.

References

- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 2. researchgate.net [researchgate.net]

- 3. Protein-Protein Docking Approach to GPCR Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. meilerlab.org [meilerlab.org]

- 5. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of histamine to the H1 receptor-a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homology modelling and binding site mapping of the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. compudrug.com [compudrug.com]

- 10. scialert.net [scialert.net]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The noncompetitive antagonism of histamine H1 receptors expressed in Chinese hamster ovary cells by olopatadine hydrochloride: its potency and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Initial Toxicity Screening of Talastine Hydrochloride in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract: Talastine Hydrochloride is an antihistamine with antiallergic properties used to alleviate allergic symptoms.[1] As with any pharmacologically active compound, a thorough understanding of its potential toxicity is crucial for safe and effective therapeutic application. This technical guide provides a comprehensive framework for conducting an initial in vitro toxicity screening of this compound. It outlines detailed experimental protocols for key cytotoxicity assays, presents a structured approach to data analysis and visualization, and discusses potentially relevant signaling pathways. While specific experimental data on the cytotoxicity of this compound in cell lines is not publicly available, this document serves as a methodological blueprint for researchers undertaking such an investigation.

Introduction to this compound

This compound is classified as a substituted alkylamine and acts as a histamine (B1213489) H1-receptor antagonist.[2][3] Its primary therapeutic action involves blocking the effects of histamine, a key mediator in allergic reactions.[4] While its clinical use is established, preclinical assessment of its cytotoxic potential across various cell types is a fundamental step in characterizing its safety profile. In vitro toxicity studies using cell lines offer a controlled and high-throughput method to identify potential liabilities of a drug candidate early in the development process.[5][6]

Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to gain a comprehensive understanding of the potential cytotoxic effects of this compound. This involves evaluating cell viability, membrane integrity, and metabolic activity.

Cell Line Selection

The choice of cell lines is critical and should ideally include a panel that represents diverse tissue origins to identify potential organ-specific toxicity.[7] A suggested panel could include:

-

Hepatocytes: Such as HepG2 (human liver cancer cell line), as the liver is a primary site of drug metabolism.[4]

-

Cardiomyocytes: Such as H9c2 (rat heart myoblasts), given that some antihistamines have been associated with cardiotoxicity.[8]

-

Renal Cells: Such as LLC-PK1 (porcine kidney epithelial cells), to assess potential nephrotoxicity.[9]

-

Immune Cells: Such as Jurkat cells (human T lymphocyte cell line), to evaluate potential immunotoxicity.

MTT Assay (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control (medium with the same solvent concentration used for the drug) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[9]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).[10][11]

Protocol:

-

Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical IC₅₀ Values of this compound in Different Cell Lines

| Cell Line | Assay | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |

| HepG2 | MTT | >100 | 85.2 | 65.7 |

| H9c2 | MTT | 95.4 | 72.1 | 58.3 |

| LLC-PK1 | MTT | >100 | >100 | 92.5 |

| Jurkat | MTT | 78.6 | 61.3 | 49.8 |

Table 2: Hypothetical Percentage of Apoptotic and Necrotic Cells after 48h Treatment with this compound

| Cell Line | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

| HepG2 | 50 | 8.2 | 5.1 | 2.3 |

| 100 | 15.6 | 9.8 | 4.5 | |

| H9c2 | 50 | 12.5 | 7.3 | 3.1 |

| 100 | 25.1 | 14.2 | 6.8 |

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex experimental procedures and biological pathways.

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity screening.

Generalized Apoptosis Signaling Pathway

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Potential Involvement of Integrin Signaling

Some antihistamines have been shown to modulate the integrin signaling pathway, which could be relevant to potential cardiotoxicity.[8] Further investigation into this pathway may be warranted if cardiotoxicity is observed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Talastine | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Testing Using Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 7. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antihistamines modulate the integrin signaling pathway in h9c2 rat cardiomyocytes: Possible association with cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship of Talastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Talastine hydrochloride is a histamine (B1213489) H1-receptor antagonist used for the symptomatic relief of allergic conditions.[1] Its chemical structure, 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one hydrochloride, places it within the phthalazinone class of compounds.[2][3] Understanding the relationship between its molecular architecture and its biological activity is paramount for the rational design of novel, more potent, and selective antihistaminic agents. This guide aims to provide a detailed analysis of the SAR of Talastine, focusing on the key structural components that contribute to its antihistaminic effects.

Chemical Structure and Physicochemical Properties

This compound possesses a core phthalazinone scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms. Key structural features include a benzyl (B1604629) group at the 4-position, and a dimethylaminoethyl side chain at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₂ClN₃O |

| Molecular Weight | 343.85 g/mol |

| IUPAC Name | 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one;hydrochloride |

| CAS Number | 16188-76-4 |

| Chemical Class | Phthalazinone, First-Generation Antihistamine |

Structure-Activity Relationship (SAR) Analysis

The antihistaminic activity of Talastine is attributed to its specific interaction with the H1-receptor. The general pharmacophore for first-generation H1-antihistamines consists of two aromatic rings, a spacer, and a terminal amine group. The SAR of Talastine can be dissected by examining its primary structural components:

The Phthalazinone Core

The phthalazinone moiety serves as a rigid scaffold, correctly orienting the other functional groups for optimal receptor binding. Phthalazinone derivatives have been explored for a variety of pharmacological activities, indicating that this core is a privileged structure in medicinal chemistry.[4][5] In the context of H1-antagonism, it acts as one of the two required aromatic systems.

The 4-Benzyl Group

The benzyl group at the 4-position of the phthalazinone ring constitutes the second aromatic system, a critical feature for H1-receptor affinity. The lipophilic nature of this group likely contributes to its interaction with a hydrophobic pocket within the receptor. Modifications to this group, such as substitution on the phenyl ring, would be expected to modulate potency and selectivity.

The N-2 Side Chain: Spacer and Terminal Amine

The dimethylaminoethyl chain at the N-2 position is crucial for the molecule's interaction with the H1-receptor. This side chain can be broken down into two key components:

-

The Ethyl Spacer: The two-carbon chain acts as a spacer, ensuring the correct distance between the phthalazinone core and the terminal amine for effective receptor binding.

-

The Terminal Dimethylamino Group: The tertiary amine is a key feature for H1-receptor antagonists. At physiological pH, this group is protonated, and the resulting cation forms an ionic bond with an anionic residue, likely an aspartate, in the H1-receptor binding site. The methyl groups on the nitrogen can influence the basicity of the amine and its interaction with the receptor.

Table 2: Qualitative Structure-Activity Relationship of Talastine Moieties

| Structural Moiety | Likely Contribution to Activity |

| Phthalazinone Core | Rigid scaffold; one of the two key aromatic systems for receptor interaction. |

| 4-Benzyl Group | Second aromatic system; lipophilic interactions with the receptor. |

| Ethyl Spacer | Provides optimal distance between the core and the terminal amine. |

| Terminal Dimethylamino Group | Forms a key ionic interaction with the H1-receptor upon protonation. |

Mechanism of Action and Signaling Pathway

Talastine acts as an inverse agonist at the histamine H1-receptor. In its inactive state, the H1-receptor exists in an equilibrium between active and inactive conformations. Histamine binding stabilizes the active conformation, leading to the initiation of downstream signaling. Talastine, on the other hand, binds to and stabilizes the inactive conformation of the receptor, shifting the equilibrium towards the inactive state and thus reducing the basal level of receptor signaling.

Upon activation by histamine, the H1-receptor, a G-protein coupled receptor (GPCR), couples to Gq/11. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. By preventing the initial activation of the H1-receptor, Talastine blocks this entire downstream cascade.[1]

References

- 1. SMPDB [smpdb.ca]

- 2. Talastine | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16188-61-7|4-Benzyl-2-(2-(dimethylamino)ethyl)phthalazin-1(2H)-one|BLD Pharm [bldpharm.com]

- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Talastine Hydrochloride's Potential for Blood-Brain Barrier Penetration: An In-depth Technical Guide

Executive Summary

Talastine (B97408) hydrochloride is an H1-receptor antagonist classified as a first-generation antihistamine.[1][2] This classification strongly suggests a high potential for crossing the blood-brain barrier and eliciting effects on the central nervous system (CNS). First-generation antihistamines are known for their ability to penetrate the BBB, leading to sedative effects.[2][3] This guide will explore the theoretical basis for talastine hydrochloride's likely BBB penetration, provide comparative data from other first-generation antihistamines, detail experimental protocols to verify this potential, and discuss the potential CNS signaling pathways involved.

Physicochemical Properties and their Implications for BBB Penetration

The ability of a molecule to cross the BBB is largely influenced by its physicochemical properties. While a complete experimental profile for this compound is not publicly available, some key properties can be found.

| Property | Value | Implication for BBB Penetration |

| Molecular Weight | 343.85 g/mol (Hydrochloride salt)[4][5] | Molecules with a molecular weight under 400-500 Da generally show improved BBB permeability. This compound falls within this favorable range. |

| Structure | Phthalazinone derivative[6] | The lipophilicity of the core structure is a key determinant. |

| Classification | First-Generation Antihistamine[1][2] | This class of drugs is characterized by its ability to cross the BBB.[2][3] |

Comparative Analysis of BBB Penetration: First vs. Second Generation Antihistamines

To infer the potential BBB penetration of this compound, it is useful to compare it with other antihistamines for which quantitative data are available. First-generation antihistamines generally exhibit significant brain penetration, whereas second-generation antihistamines are designed to be excluded from the CNS.[3][7][8][9][10]

In Vivo Brain-to-Plasma Concentration Ratios (Kp)

The Kp value, the ratio of the drug concentration in the brain to that in the plasma at steady-state, is a key indicator of BBB penetration.

| Antihistamine (Generation) | Kp (Brain-to-Plasma Ratio) | Reference |

| Doxylamine (First) | 4.34 ± 1.26 | [11] |

| Diphenhydramine (First) | 18.4 ± 2.35 | [11] |

| Chlorpheniramine (B86927) (First) | 34.0 ± 9.02 | [11] |

| Terfenadine (Second) | 2.21 ± 1.00 | [11] |

| Acrivastine (Second) | 0.072 ± 0.014 | [11] |

| Fexofenadine (Second) | 0.018 ± 0.002 | [11] |

Brain H1 Receptor Occupancy

Positron Emission Tomography (PET) studies can quantify the percentage of H1 receptors in the brain occupied by an antihistamine, providing a direct measure of its CNS activity.

| Antihistamine (Generation) | H1 Receptor Occupancy (%) | Reference |

| d-chlorpheniramine (2 mg) (First) | ~50-77% | [12][13] |

| Ketotifen (B1218977) (1 mg) (First) | ~72% | [12] |

| Terfenadine (Second) | ~17% | [13] |

| Olopatadine (B1677272) (5 mg) (Second) | ~15% | [12] |

| Loratadine (B1675096) (10 mg) (Second) | ~13.8% | [14] |

| Desloratadine (B1670295) (5 mg) (Second) | ~6.47% | [14] |

| Fexofenadine (Second) | <20% | [12] |

Given that this compound is a first-generation antihistamine, it is reasonable to hypothesize that its Kp value and H1 receptor occupancy would be more aligned with those of doxylamine, diphenhydramine, and chlorpheniramine than with the second-generation compounds.

Experimental Protocols for Assessing BBB Penetration

To definitively determine the BBB penetration of this compound, a combination of in vitro and in vivo experimental models should be employed.

In Vitro Models

This assay predicts passive diffusion across the BBB.[15][16][17][18]

Principle: A 96-well microplate system is used where a filter plate is coated with a lipid mixture mimicking the BBB. The test compound is added to a donor well, and its diffusion into an acceptor well is measured.[19]

Protocol:

-

A 96-well filter plate (donor plate) is coated with a porcine brain lipid extract dissolved in an organic solvent.[17]

-

The solvent is allowed to evaporate, leaving a lipid membrane.

-

The acceptor plate is filled with a buffer solution.

-

The test compound (e.g., 50 µM this compound in a buffer solution with a low percentage of DMSO) is added to the donor plate.[16]

-

The donor plate is placed on top of the acceptor plate, creating a "sandwich".

-

The assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 1-4 hours).[16]

-

The concentrations of the compound in both the donor and acceptor wells are quantified by LC-MS/MS.

-

The effective permeability (Pe) is calculated.

This assay determines if a compound is a substrate for the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB.[20][21][22][23][24]

Principle: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which codes for P-gp) are grown as a monolayer on a semi-permeable membrane. The transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[20]

Protocol:

-

MDCK-MDR1 cells are seeded onto Transwell inserts and cultured for 3-5 days to form a confluent monolayer.[20][22]

-

The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[24]

-

For the A-B permeability assay, the test compound (e.g., 10 µM this compound) is added to the apical (donor) compartment, and buffer is added to the basolateral (acceptor) compartment.[20][22]

-

For the B-A permeability assay, the test compound is added to the basolateral (donor) compartment, and buffer is added to the apical (acceptor) compartment.

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a set time (e.g., 60-90 minutes).[20][22]

-

Samples are taken from the acceptor compartments at various time points and the concentration of the compound is determined by LC-MS/MS.

-

The apparent permeability coefficient (Papp) for both directions is calculated, and the efflux ratio is determined.

In Vivo Models

This technique provides a direct measure of the rate of drug uptake into the brain.[25][26][27][28][29]

Principle: The blood supply to one cerebral hemisphere of an anesthetized animal (typically a rat) is replaced with a perfusion fluid containing the test compound at a known concentration.[27][28]

Protocol:

-

A rat is anesthetized, and the common carotid artery is cannulated.[28]

-

The animal is perfused with a saline solution to flush out the blood.[26]

-

A perfusion fluid (e.g., artificial blood or saline) containing a known concentration of the test compound (this compound) and a vascular space marker is infused at a constant rate for a short period (e.g., 30-300 seconds).[29]

-

At the end of the perfusion, the animal is decapitated, and the brain is removed and dissected.

-

The concentration of the compound in the brain tissue is measured and used to calculate the brain uptake clearance (K_in) or permeability-surface area (PS) product.

Potential CNS Signaling Pathways

Should this compound cross the BBB, it would act as an antagonist or inverse agonist at histamine (B1213489) H1 receptors in the CNS.[30][31] Histamine in the brain acts as a neurotransmitter that regulates arousal, wakefulness, and alertness.[32][33]

By blocking H1 receptors, first-generation antihistamines inhibit the normal effects of histamine, leading to the characteristic sedative effects.[32] The histaminergic system interacts with other neurotransmitter systems, including acetylcholine, dopamine, norepinephrine, and serotonin.[33]

Visualizations

Experimental Workflow for BBB Penetration Assessment

Caption: Proposed experimental workflow for assessing the BBB penetration of this compound.

Generalized H1 Antihistamine Signaling in the CNS

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 3. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Talastine HCl - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Talastine - Wikipedia [en.wikipedia.org]

- 7. Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 11. researchgate.net [researchgate.net]

- 12. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. All antihistamines cross blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. paralab.es [paralab.es]

- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 21. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 22. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. enamine.net [enamine.net]

- 25. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. [ruidera.uclm.es]

- 26. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Antihistamine - Wikipedia [en.wikipedia.org]

- 31. Cinnarizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing Talastine Hydrochloride in a laboratory setting

Application Notes: Synthesis of Talastine Hydrochloride

Introduction

Talastine, with the IUPAC name 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one, is a first-generation H1 antihistamine.[1][2] Its chemical structure is based on a 1,4-disubstituted phthalazinone core.[2][3] The synthesis of the phthalazinone scaffold and its derivatives is a well-established area of medicinal chemistry, often involving cyclocondensation reactions to form the core heterocyclic system, followed by functionalization.[4][5] This document outlines a representative laboratory-scale protocol for the synthesis of this compound, based on established chemical principles for phthalazinone synthesis. The described pathway is a plausible route for researchers and drug development professionals.

Chemical Principles

The synthesis of Talastine generally involves two key transformations:

-

Formation of the Phthalazinone Core: A common and effective method for constructing the phthalazinone ring is the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine (B178648).[3][6] This reaction forms the pyridazinone portion of the bicyclic system.

-

N-Alkylation: Introduction of the (2-dimethylamino)ethyl side chain is typically achieved via a nucleophilic substitution reaction (N-alkylation) on the nitrogen atom at position 2 of the phthalazinone ring. This involves reacting the phthalazinone intermediate with an appropriate alkyl halide under basic conditions.

The final step involves converting the free base into its hydrochloride salt to improve its solubility and stability for pharmaceutical applications.

Experimental Protocols

Important Safety Note: This protocol is intended for trained professional researchers in a properly equipped laboratory. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All reagents are for laboratory use only and their Safety Data Sheets (SDS) should be consulted before use.

Step 1: Synthesis of 4-benzylphthalazin-1(2H)-one (Intermediate I)

The initial step involves the formation of the core phthalazinone structure via a cyclocondensation reaction.

-

Methodology: 2-(Phenylacetyl)benzoic acid is used as the starting precursor. This material is reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid. The reaction mixture is heated under reflux to drive the condensation and cyclization, resulting in the formation of water as a byproduct and the desired 4-benzylphthalazin-1(2H)-one intermediate. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by cooling the reaction mixture, followed by filtration to collect the precipitated solid. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Talastine free base (4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one)

This step involves the N-alkylation of the phthalazinone intermediate to introduce the active side chain.

-

Methodology: The 4-benzylphthalazin-1(2H)-one (Intermediate I) is dissolved in an aprotic polar solvent such as N,N-Dimethylformamide (DMF). A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to deprotonate the nitrogen at the N-2 position, forming a more nucleophilic anion. To this mixture, 2-chloro-N,N-dimethylethanamine hydrochloride is added, and the reaction is stirred, often with gentle heating, to facilitate the nucleophilic substitution. After the reaction is complete (as monitored by TLC), the mixture is worked up, typically by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude Talastine free base, which can be purified by column chromatography.

Step 3: Formation of this compound (Final Product)

The final step is the conversion of the Talastine free base into its more stable and water-soluble hydrochloride salt.

-

Methodology: The purified Talastine free base is dissolved in a dry, anhydrous solvent such as diethyl ether or isopropanol. A solution of hydrogen chloride (HCl) in a compatible anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base. The addition of acid protonates the basic tertiary amine of the side chain, causing the this compound salt to precipitate out of the solution. The solid product is then collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for the key synthetic steps. Yields and reaction conditions are based on typical values reported in the literature for analogous phthalazinone syntheses and may require optimization for this specific pathway.

| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Cyclocondensation | 2-(Phenylacetyl)benzoic acid, Hydrazine hydrate | Ethanol | Reflux (~78°C) | 4 - 8 | 75 - 90% |

| 2 | N-Alkylation | Intermediate I, NaH, 2-chloro-N,N-dimethylethanamine | DMF | 50 - 70°C | 3 - 6 | 60 - 80% |

| 3 | Salt Formation | Talastine free base, HCl (in ether) | Diethyl Ether | 0 - 25°C | 1 - 2 | >95% |

Visualizations

The following diagrams illustrate the synthetic pathway and a generalized workflow for a single reaction step.

Caption: Synthetic pathway for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Talastine | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 4. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Techniques for Quantifying Talastine Hydrochloride in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talastine Hydrochloride is a second-generation H1 receptor antagonist. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of this compound in biological samples. While specific validated methods for this compound are not widely published, this document adapts established and validated methods for other second-generation antihistamines with similar physicochemical properties, such as loratadine (B1675096). The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to their sensitivity, specificity, and reproducibility.

Analytical Techniques

The quantification of this compound in biological samples can be effectively achieved using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine analysis. It offers good sensitivity and selectivity when coupled with appropriate sample preparation.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification, offering superior sensitivity and specificity, making it ideal for detecting low concentrations of the drug and its metabolites.

Data Presentation: Quantitative Data for Similar H1 Antagonists

The following tables summarize typical quantitative data from validated methods for other second-generation antihistamines, providing a reference for the expected performance of a method developed for this compound.

Table 1: HPLC-UV Methods for Antihistamine Quantification in Human Plasma

| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |

| Loratadine | 0.5 - 50 | 0.5 | >85 | 2.3 - 6.3 | 5.2 - 14.1 | [1] |

| Lovastatin (B1675250) | 1 - 100 | 1 | 88.61 ± 7.00 | 10.45 ± 6.88 | 8.68 ± 5.13 | [2] |

| Roxatidine | 5 - 1000 | 5 | >87 | <10 | <10 | [3] |

Table 2: LC-MS/MS Methods for Antihistamine Quantification in Human Plasma

| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |

| Famotidine | 0.5 - 1000 | 0.5 | Not Reported | 1.37 - 9.29 | 3.51 - 9.40 | [4] |

| Lafutidine | 0.5 - 1000 | 0.5 | Not Reported | 1.37 - 9.29 | 3.51 - 9.40 | [4] |

| Ulotaront | 0.02 - 20 | 0.02 | 75.7 | <15 | <15 | |

| Loratadine | 0.200 - 20.0 | 0.200 | Not Reported | 4.2 - 9.8 | 6.3 - 8.1 |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using HPLC-UV

This protocol is adapted from a validated method for loratadine and is a starting point for method development for this compound.

1. Sample Preparation: Liquid-Liquid Extraction

-

To 1.0 mL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 5.0 mL of an extraction solvent (e.g., a mixture of 2-methylbutane and hexane, 2:1 v/v).[1]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject 50 µL into the HPLC system.

2. HPLC-UV Conditions (Adapted)

-

Column: Supelcosil LC-18-DB or equivalent C18 column[1]

-

Mobile Phase: A mixture of acetonitrile (B52724), water, 0.5 M KH2PO4, and phosphoric acid (e.g., 440:480:80:1, v/v/v/v).[1]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV scan of this compound (a starting point could be around 250 nm).

-

Column Temperature: Ambient

-

Injection Volume: 50 µL

3. Method Validation Parameters

The method should be validated according to ICH guidelines, including:

-

Linearity: Analyze a series of calibration standards over a clinically relevant concentration range.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

-

Selectivity: Assessed by analyzing blank plasma samples from different sources to ensure no endogenous interferences.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.

-

Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term storage).

Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of this compound, adapted from methods for other antihistamines.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (a stable isotope-labeled version of this compound is ideal).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions (Adapted)

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column, such as an Agilent Zorbax SB-CN (150 mm x 2.1 mm, 5 µm).[4]

-

Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and 20 mM ammonium (B1175870) acetate.[4]

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30°C

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

MRM Transitions: The precursor and product ion transitions for this compound and the internal standard need to be optimized by direct infusion.

3. Method Validation

The LC-MS/MS method must be fully validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability as per regulatory guidelines (e.g., FDA, EMA).

Mandatory Visualizations

Caption: HPLC-UV Experimental Workflow.

Caption: LC-MS/MS Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. A single LC-tandem mass spectrometry method for the simultaneous determination of four H2 antagonists in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Azelastine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Azelastine Hydrochloride in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Azelastine hydrochloride is a potent, second-generation histamine (B1213489) H1-receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis. It is available in various formulations such as nasal sprays and eye drops. Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies of Azelastine Hydrochloride. This application note describes a robust RP-HPLC method for its determination.

Principle

The method utilizes reverse-phase chromatography to separate Azelastine Hydrochloride from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of the analyte. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where Azelastine Hydrochloride exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Reagents and Solvents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

-

Azelastine Hydrochloride reference standard

-

Preparation of Solutions

-

Buffer Preparation (Phosphate Buffer, pH 3.1): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.1 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas by sonication.[1][2]

-

Mobile Phase Preparation: Prepare a mixture of the phosphate buffer (pH 3.1) and acetonitrile in a ratio of 60:40 (v/v).[1][2] Degas the mobile phase by sonication before use.

-

Standard Stock Solution Preparation (500 µg/mL): Accurately weigh and transfer 50 mg of Azelastine Hydrochloride working standard into a 100 mL volumetric flask. Add about 30 mL of acetonitrile and sonicate to dissolve. Allow the solution to cool to room temperature and dilute to the mark with the same solvent.[1][2]

-

Working Standard Solution Preparation (50 µg/mL): Transfer 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[1][2]

Sample Preparation (from Nasal Spray)

-

Transfer a volume of the nasal spray formulation equivalent to a known amount of Azelastine Hydrochloride into a volumetric flask.

-

For a sample solution with a target concentration of 50 µg/mL, transfer 2.5 mL of the sample solution into a 50 mL volumetric flask.[1][2]

-

Add approximately 30 mL of the mobile phase and sonicate to ensure proper mixing.[1][2]

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Azelastine Hydrochloride.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.1) : Acetonitrile (60:40, v/v)[1] |

| Flow Rate | 1.0 mL/min[1][3] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient |

| Detection Wavelength | 239 nm[1] |

| Run Time | Approximately 10 minutes[1] |

Data Presentation

The following table summarizes the validation parameters for a typical HPLC method for Azelastine Hydrochloride.

| Validation Parameter | Result |

| Linearity Range | 5 - 120 µg/mL[3][4] |

| Correlation Coefficient (r²) | > 0.999[3][4] |

| Accuracy (% Recovery) | 98.0% - 102.0%[1] |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.81 µg/mL[3][4] |

| Limit of Quantitation (LOQ) | 2.44 µg/mL[3][4] |

| Retention Time | Approximately 4.34 min[3][4] |

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of Azelastine Hydrochloride.

Caption: Experimental workflow for the HPLC analysis of Azelastine Hydrochloride.

System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. Inject the working standard solution five times and evaluate the following parameters:

-

Tailing Factor: Should be less than 2.0.

-

Theoretical Plates: Should be greater than 2000.

-

Relative Standard Deviation (RSD) of Peak Areas: Should be less than 2.0%.

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the determination of Azelastine Hydrochloride in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. The validation data demonstrates that the method is reliable and meets the requirements of regulatory guidelines.

References

Application Notes & Protocols for Cell-Based Assays Involving Talastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talastine hydrochloride is a known H1-receptor antagonist, belonging to the chemical class of phthalazinones.[1][2] While its primary use has been as an antihistamine, recent research has highlighted the potential of repurposing antihistamines for anti-cancer therapy.[3][4] Studies on other antihistamines, such as azelastine (B1213491) and loratadine, have demonstrated their ability to induce apoptosis, cell cycle arrest, and autophagy in cancer cells, suggesting that this compound may possess similar properties worthy of investigation.[3][5]

These application notes provide a set of detailed protocols for cell-based assays to explore the potential anti-proliferative and cytotoxic effects of this compound on cancer cells. The described assays will enable researchers to assess its impact on cell viability, induction of apoptosis, and cell cycle progression.

Hypothetical Signaling Pathway of this compound in Cancer Cells

While the specific signaling pathways modulated by this compound in cancer are yet to be fully elucidated, a hypothetical pathway can be proposed based on the actions of other antihistamines and common cancer signaling cascades. This proposed pathway involves the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation, and the subsequent induction of autophagy and apoptosis.[6][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Talastine | C19H21N3O | CID 65624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Loratadine dysregulates cell cycle progression and enhances the effect of radiation in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacology of mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectroscopic Characterization of Talastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the spectroscopic analysis of Talastine Hydrochloride, a first-generation antihistamine. Detailed protocols for characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented. This application note aims to furnish researchers, scientists, and drug development professionals with the necessary methodologies for the qualitative and quantitative analysis of this active pharmaceutical ingredient (API).

Introduction

This compound is the hydrochloride salt of Talastine, an antihistamine with antiallergic properties used to alleviate allergy symptoms.[1] Chemically, it is known as 4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1(2H)-one hydrochloride.[2] Rigorous analytical characterization is crucial for ensuring the quality, purity, and stability of this compound in pharmaceutical formulations. Spectroscopic techniques are powerful tools for elucidating its chemical structure and quantifying its presence. This document outlines the standard protocols for its comprehensive spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.